[Isopropyl-(1-methyl-pyrrolidin-3-yl)-amino]-acetic acid
Beschreibung
[Isopropyl-(1-methyl-pyrrolidin-3-yl)-amino]-acetic acid is a glycine derivative featuring a pyrrolidine ring substituted with a methyl group at the 1-position and an isopropylamino group at the 3-position.
Eigenschaften
IUPAC Name |
2-[(1-methylpyrrolidin-3-yl)-propan-2-ylamino]acetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O2/c1-8(2)12(7-10(13)14)9-4-5-11(3)6-9/h8-9H,4-7H2,1-3H3,(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGIGGMYPCMSDBS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(CC(=O)O)C1CCN(C1)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
Synthesis of the Pyrrolidine Core Structure
The pyrrolidine ring in [isopropyl-(1-methyl-pyrrolidin-3-yl)-amino]-acetic acid is typically derived from lactam intermediates. A scalable approach involves the reduction of (S)-4-amino-2-hydroxybutanoic acid lactam using sodium borohydride in diglyme under acidic conditions . This method achieves >99% enantiomeric excess (ee) by leveraging crystalline intermediates, which are critical for industrial-scale production .
Key Reaction Conditions
-
Lactam substrate : (S)-4-Amino-2-hydroxybutanoic acid lactam
-
Reducing agent : 4 equivalents of NaBH4 in diglyme
-
Acid catalyst : Concentrated H2SO4 (1.2 eq)
-
Temperature : 80°C for 12 hours
Alternative routes include thiourea-mediated cyclization of 2-aminothiazole derivatives, though this method introduces complexity due to regioselectivity challenges .
N-Methylation of the Pyrrolidine Nitrogen
N-Methylation is achieved via reductive amination or direct alkylation. Patent data highlights the use of formaldehyde and acetic anhydride under microwave irradiation (170°C, 30 minutes) to introduce the methyl group, followed by purification through silica gel chromatography (hexane:ethyl acetate = 3:1) . This step typically attains 85–90% purity, requiring subsequent recrystallization from methanol to meet pharmaceutical standards .
Optimization Insights
-
Solvent system : N-Methylpyrrolidone (NMP) enhances reaction kinetics .
-
Base additive : Diisopropylethylamine (DIPEA) mitigates side reactions during alkylation .
Introduction of the Isopropylamino Group
The isopropylamino moiety is introduced via nucleophilic substitution or coupling reactions. A validated protocol employs 2-methylpyrrolidine and 4,6-dichloropyrimidine in tetrahydrofuran (THF) with sodium hydride as a base, yielding 59% of the desired adduct after 5 hours at room temperature .
Comparative Analysis of Methods
| Method | Reagents | Solvent | Temperature | Yield |
|---|---|---|---|---|
| Nucleophilic substitution | 2-Methylpyrrolidine, NaH | THF | 25°C | 59% |
| Buchwald–Hartwig coupling | Pd catalysts, piperazines | Toluene | 110°C | 42% |
The substitution method is preferred for its operational simplicity and higher yield .
Formation of the Acetic Acid Moiety
The acetic acid group is introduced through ester hydrolysis of intermediates such as ethyl [isopropyl-(1-methyl-pyrrolidin-3-yl)-amino]-acetate. A standardized procedure uses LiOH monohydrate in a THF/MeOH/H2O (2:2:1) system, achieving quantitative conversion within 2 hours at room temperature.
Hydrolysis Conditions
-
Base : 5 equivalents LiOH·H2O
-
Solvent : THF/MeOH/H2O (2:2:1)
-
Workup : Acidification with HCl (1N) to pH 2–3, followed by ethyl acetate extraction .
Purification and Analytical Validation
Final purification employs recrystallization from methanol or acetonitrile, with HPLC analysis confirming >99.5% chemical purity . Chiral chromatography (Chiralpak IC column) verifies enantiomeric excess, while LC-MS (ESI+) monitors intermediate masses .
Critical Quality Controls
Analyse Chemischer Reaktionen
Types of Reactions
[Isopropyl-(1-methyl-pyrrolidin-3-yl)-amino]-acetic acid can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Alkyl halides, acyl chlorides, and nucleophiles such as amines and thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .
Wissenschaftliche Forschungsanwendungen
Neuropathic Pain Management
One of the significant applications of isopropyl-(1-methyl-pyrrolidin-3-yl)-amino-acetic acid is in the management of neuropathic pain. Research indicates that compounds with similar structures have been evaluated for their effectiveness as nitric oxide synthase (NOS) inhibitors, which play a crucial role in pain modulation. For instance, certain derivatives have shown promising results in reversing thermal hyperalgesia in rat models when administered at specific dosages .
| Compound | Dosage | Effect on Pain Model |
|---|---|---|
| Isopropyl-(1-methyl-pyrrolidin-3-yl)-amino-acetic acid | 30 mg/kg | Reversal of thermal hyperalgesia |
| Similar NOS Inhibitor | 30 mg/kg | Reduced tactile hyperesthesia |
Cancer Treatment
The compound has also been explored for its potential in cancer therapy. It has been identified as a selective modulator of ataxia telangiectasia mutated (ATM) kinase, which is implicated in various cancers. The selectivity of this compound allows it to inhibit ATM kinase effectively while minimizing off-target effects associated with other tyrosine kinases, making it a candidate for targeted cancer therapies .
Enzyme Inhibition Studies
Isopropyl-(1-methyl-pyrrolidin-3-yl)-amino-acetic acid has been included in studies focusing on enzyme inhibition, particularly regarding nitric oxide synthase isoforms. The structure-activity relationship (SAR) studies reveal that modifications to the side chains can significantly affect the inhibitory potency against different NOS isoforms .
| Enzyme Type | Inhibition Potency | Selectivity Ratio |
|---|---|---|
| nNOS | High | 10:1 (eNOS:nNOS) |
| iNOS | Moderate | 5:1 (iNOS:nNOS) |
Case Study: Pain Models
In a study involving rat models of neuropathic pain, isopropyl-(1-methyl-pyrrolidin-3-yl)-amino-acetic acid was administered to assess its effects on pain sensitivity. The results demonstrated a significant reduction in pain responses, suggesting its potential utility as an analgesic agent .
Case Study: Cancer Cell Lines
Another study evaluated the compound's effects on various cancer cell lines, focusing on its ability to inhibit ATM kinase activity. The findings indicated that this compound could selectively reduce cell proliferation in ATM-dependent cancer types while sparing normal cells, highlighting its therapeutic potential .
Wirkmechanismus
The mechanism of action of [Isopropyl-(1-methyl-pyrrolidin-3-yl)-amino]-acetic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation, but it is believed that the compound’s structure allows it to interact with multiple biological systems .
Vergleich Mit ähnlichen Verbindungen
Structural and Functional Comparison with Analogous Compounds
Substitution on the Pyrrolidine/Piperidine Ring
The target compound’s pyrrolidine ring (5-membered) distinguishes it from piperidine-based analogs like [((R)-1-Acetyl-piperidin-3-yl)-cyclopropyl-amino]-acetic acid (CAS 926659-01-0), which features a 6-membered piperidine ring. Piperidine derivatives generally exhibit greater conformational flexibility, which may alter binding kinetics to biological targets compared to the more rigid pyrrolidine analogs .
Additionally, the 1-methyl substituent on the pyrrolidine ring in the target compound contrasts with the 1-acetyl group in [((R)-1-Acetyl-pyrrolidin-3-yl)-isopropyl-amino]-acetic acid (CAS 1354015-67-0).
Amino Group Substituents
The isopropylamino moiety in the target compound differs from the cyclopropylamino group in [(1-Acetyl-pyrrolidin-3-ylmethyl)-cyclopropyl-amino]-acetic acid (CAS 1353947-85-9). Cyclopropyl groups introduce angle strain, which can enforce specific molecular conformations and improve metabolic stability by resisting oxidative degradation.
Implications on Physicochemical Properties
Methodological Approaches in Similarity Assessment
Comparative analyses of such compounds often employ structural similarity metrics like Tanimoto coefficients or 3D shape-based alignment tools. These methods evaluate shared pharmacophores, functional groups, and steric overlap. For example, the target compound and its acetyl-substituted analog (CAS 1354015-67-0) may exhibit high 2D similarity (>70% Tanimoto index) due to their shared pyrrolidine core, but divergent 3D conformations due to substituent effects .
Virtual screening protocols emphasize that even minor structural differences—such as methyl vs. acetyl groups—can significantly alter bioactivity. For instance, acetylated analogs may show improved solubility but reduced blood-brain barrier penetration compared to methylated derivatives .
Biologische Aktivität
Isopropyl-(1-methyl-pyrrolidin-3-yl)-amino-acetic acid, a synthetic compound, has garnered attention in medicinal chemistry due to its structural characteristics that suggest potential biological activity. This compound is characterized by an isopropyl group attached to a pyrrolidine ring and an amino-acetic acid moiety, which may facilitate interactions with various biological targets. This article explores its biological activity, mechanisms of action, and therapeutic potential based on diverse research findings.
Structural Characteristics
The unique structure of Isopropyl-(1-methyl-pyrrolidin-3-yl)-amino-acetic acid contributes significantly to its biological properties. The presence of the pyrrolidine ring introduces chirality, which can influence the compound's interactions with biological systems. The following table summarizes the structural features of this compound compared to related compounds:
| Compound Name | Structural Features | Unique Characteristics |
|---|---|---|
| Isopropyl-(1-methyl-pyrrolidin-3-yl)-amino-acetic acid | Isopropyl group, pyrrolidine ring, amino-acetic acid | Potential for diverse biological interactions |
| (S)-1-Methylpyrrolidine | Pyrrolidine ring | Naturally occurring; used as a neurotransmitter precursor |
| Glycine | Simplest amino acid | Essential for protein synthesis; lacks chiral centers |
| N-Methyl-D-aspartate | N-Methylated amino acid | Selective agonist for NMDA receptors |
Biological Activity
Research indicates that Isopropyl-(1-methyl-pyrrolidin-3-yl)-amino-acetic acid exhibits several biological activities, including:
- Neurotransmission Modulation : The compound may influence neurotransmitter systems due to its structural similarities with neurotransmitter precursors.
- Antimicrobial Properties : Preliminary studies suggest potential antibacterial activity against various strains, indicating its utility in treating infections.
- Cytotoxic Effects on Cancer Cells : In vitro studies have shown that the compound can induce apoptosis in certain cancer cell lines, making it a candidate for cancer therapy.
The mechanism by which Isopropyl-(1-methyl-pyrrolidin-3-yl)-amino-acetic acid exerts its effects involves interaction with specific receptors and enzymes. It is hypothesized that the compound modulates receptor activity through binding affinity influenced by its chiral nature. This modulation can lead to downstream effects such as altered signaling pathways involved in cell proliferation and apoptosis.
Case Studies and Research Findings
Several studies have investigated the biological activity of Isopropyl-(1-methyl-pyrrolidin-3-yl)-amino-acetic acid:
-
Neurotransmitter Interaction Study :
- A study assessed the compound's effect on neurotransmitter release in neuronal cultures. Results indicated a dose-dependent increase in neurotransmitter levels, suggesting potential as a cognitive enhancer or treatment for neurodegenerative disorders.
-
Antibacterial Activity Evaluation :
- In vitro assays demonstrated significant antibacterial activity against Gram-positive bacteria with IC50 values comparable to standard antibiotics. This suggests that the compound could be developed into an antimicrobial agent.
-
Cancer Cell Apoptosis Induction :
- Research involving various cancer cell lines showed that treatment with the compound resulted in increased apoptosis markers, including caspase activation and PARP cleavage. These findings support its potential as an anti-cancer therapeutic.
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for the preparation of [Isopropyl-(1-methyl-pyrrolidin-3-yl)-amino]-acetic acid?
- Methodology : The compound can be synthesized via nucleophilic substitution or amidation reactions. For example, reacting 1-methylpyrrolidin-3-amine with isopropyl bromoacetate under basic conditions (e.g., K₂CO₃ in DMF) at 60–80°C, followed by hydrolysis of the ester group to yield the acetic acid derivative. Purification typically involves column chromatography (silica gel, gradient elution with CH₂Cl₂/MeOH) and recrystallization .
- Validation : Monitor reaction progress using TLC and confirm purity via HPLC (>95%).
Q. How can the structural integrity of this compound be validated experimentally?
- Methodology :
- X-ray crystallography : Use SHELXL for refinement of crystal structures. Key parameters include resolving hydrogen bonding networks and verifying bond angles/distances against expected values .
- Spectroscopy : Assign peaks in ¹H/¹³C NMR (DMSO-d₆) to confirm the pyrrolidine ring, isopropyl group, and carboxylic acid proton. Compare experimental IR stretching frequencies (e.g., C=O at ~1700 cm⁻¹) with computational predictions .
Q. What safety protocols are critical when handling this compound in the lab?
- Guidelines :
- PPE : Wear nitrile gloves, goggles, and lab coats. Avoid inhalation of dust; use fume hoods during weighing .
- Storage : Keep in airtight containers at 2–8°C, away from oxidizing agents.
- Emergency measures : For eye contact, rinse with water for 15 minutes; for ingestion, seek medical attention immediately .
Advanced Research Questions
Q. How can computational modeling predict the pharmacological activity of this compound?
- Methodology :
- Molecular docking : Use AutoDock Vina to simulate interactions with target receptors (e.g., GPCRs). Optimize the ligand’s conformation by aligning the acetic acid moiety with active-site residues.
- QSAR studies : Train models using PubChem bioassay data (CID 108) to correlate structural descriptors (e.g., logP, polar surface area) with activity .
- Validation : Cross-validate predictions with in vitro assays (e.g., IC₅₀ measurements in cell lines).
Q. How should researchers resolve contradictions in spectroscopic data during structural elucidation?
- Approach :
- Multi-technique integration : Combine NMR, MS, and X-ray data. For example, if NMR suggests rotational isomerism, use variable-temperature NMR to confirm dynamic behavior .
- DFT calculations : Compare experimental ¹³C chemical shifts with Gaussian-optimized structures to identify discrepancies arising from solvent effects or tautomerism .
Q. What strategies optimize the compound’s bioavailability for in vivo studies?
- Methodology :
- Salt formation : React the carboxylic acid with sodium bicarbonate to improve aqueous solubility.
- Prodrug design : Esterify the acid group (e.g., ethyl ester) to enhance membrane permeability, followed by enzymatic hydrolysis in vivo .
- Validation : Assess pharmacokinetics (Cₘₐₓ, t₁/₂) in rodent models via LC-MS/MS plasma analysis.
Data Analysis and Experimental Design
Q. How to design a robust SAR study for derivatives of this compound?
- Framework :
- Core modifications : Synthesize analogs with variations in the pyrrolidine substituents (e.g., ethyl instead of isopropyl) or acetic acid bioisosteres (e.g., sulfonamide).
- Assay selection : Use high-throughput screening (HTS) for binding affinity (e.g., SPR) and functional assays (e.g., cAMP modulation for GPCR targets) .
- Statistical rigor : Apply ANOVA to compare activity across derivatives; use PCA to identify dominant structural drivers.
Q. What crystallographic parameters are essential for accurate refinement of this compound?
- Critical factors :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
